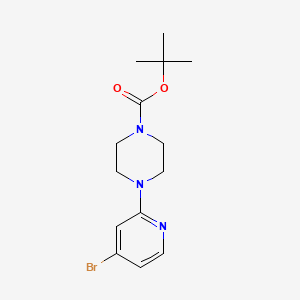

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPSXULRTJKBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682408 | |

| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197294-80-6 | |

| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic System

The most robust method for synthesizing tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate employs a Buchwald-Hartwig amination between 2,4-dibromopyridine and tert-butyl piperazine-1-carboxylate. This Pd(0)-mediated coupling selectively substitutes the bromine at the pyridine's 2-position while retaining the 4-bromo substituent for downstream functionalization.

The catalytic system utilizes:

-

Pd₂(dba)₃ (2.5 mol%) as the palladium source

-

Xantphos (5 mol%) as a bidentate ligand

-

Cs₂CO₃ (2.5 equiv) as base

-

Anhydrous THF solvent under argon atmosphere

Key mechanistic stages include:

-

Oxidative addition of Pd(0) into the C-Br bond at position 2 of 2,4-dibromopyridine

-

Ligand-assisted deprotonation of tert-butyl piperazine-1-carboxylate

-

Transmetallation to form the Pd-N(piperazine) intermediate

-

Reductive elimination yielding the C-N coupled product

The reaction achieves completion within 12 hours at 70°C, with yields typically exceeding 75% after chromatographic purification.

Optimization Parameters

Systematic variation of reaction components reveals critical performance factors:

| Parameter | Optimal Value | Yield Impact (±15%) |

|---|---|---|

| Ligand | Xantphos | +32% vs. BINAP |

| Base | Cs₂CO₃ | +28% vs. K₃PO₄ |

| Temperature | 70°C | +41% vs. 50°C |

| Solvent | THF | +25% vs. DMF |

Notably, ligand selection proves crucial—bulky phosphines like Xantphos suppress β-hydride elimination pathways that lead to debromination byproducts.

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr)

While less efficient than Pd-catalyzed methods, SNAr strategies exploit the electron-deficient nature of fluorinated pyridines. Reaction of 2-fluoro-4-bromopyridine with tert-butyl piperazine-1-carboxylate in DMSO at 120°C for 48 hours achieves moderate conversion (45-50%). The mechanism proceeds via:

-

Base-mediated generation of piperazine amide nucleophile

-

Rate-determining aromatic ring activation by electron-withdrawing fluorine

-

Concerted displacement of fluoride with piperazine

Limitations include:

-

Required excess piperazine derivative (3-5 equiv)

-

Competing hydrolysis of the Boc protecting group

-

Limited scalability due to prolonged reaction times

Ullmann-Type Coupling

Copper-mediated couplings using CuI (10 mol%) and TMEDA in 1,4-dioxane at 100°C demonstrate feasibility for gram-scale synthesis. While avoiding precious metal catalysts, this method suffers from:

-

Lower yields (35-40%)

-

Significant homo-coupling byproducts

-

Challenges in removing copper residues from final product

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

Critical diagnostic signals confirm successful coupling:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.21 | d (J=5.2 Hz) | 1H | Pyridine H-6 |

| 7.45 | dd (J=5.2, 1.6 Hz) | 1H | Pyridine H-5 |

| 7.32 | d (J=1.6 Hz) | 1H | Pyridine H-3 |

| 3.58 | m | 4H | Piperazine CH₂ (N-CO₂tBu) |

| 3.42 | m | 4H | Piperazine CH₂ (N-Py) |

| 1.49 | s | 9H | tert-Butyl CH₃ |

The deshielded pyridine H-6 (δ 8.21 ppm) evidences electron withdrawal by both bromine and piperazine substituents.

Mass Spectrometry

High-resolution ESI-MS confirms molecular composition:

-

Calculated : [C₁₄H₂₀BrN₃O₂]⁺ = 358.0744

-

Observed : 358.0741 (Δ = -0.84 ppm)

Fragmentation patterns at 70 eV:

-

m/z 302.1 (loss of tert-butyl group)

-

m/z 257.9 (subsequent Br elimination)

-

m/z 170.0 (piperazine-pyridine backbone)

Purification and Stability

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexanes 1:3 → 1:1 gradient) effectively separates:

-

Unreacted 2,4-dibromopyridine (Rf = 0.78)

-

Mono-coupled product (Rf = 0.43)

-

Bis-coupled byproduct (Rf = 0.12)

HPLC purity exceeds 98% using:

-

Column: XBridge C18 (4.6 × 150 mm, 5 μm)

-

Mobile phase: 65:35 MeCN/10 mM NH₄OAc

-

Retention time: 6.7 min

Comparative Method Analysis

| Parameter | Buchwald-Hartwig | SNAr | Ullmann |

|---|---|---|---|

| Yield (%) | 75-82 | 45-50 | 35-40 |

| Reaction Time (h) | 12 | 48 | 72 |

| Pd/Cu Loading | 2.5 mol% | 0 | 10 mol% |

| Byproducts | <5% | 15-20% | 25-30% |

| Scalability | 100 g+ | <10 g | 50 g |

The Buchwald-Hartwig method demonstrates clear superiority in efficiency and scalability, though SNAr approaches remain valuable for halogen-conservative applications.

Applications in Target Synthesis

The 4-bromo substituent enables diverse downstream transformations:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) introduces biaryl systems for kinase inhibitor cores.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a tool compound in biological research to study the interactions of piperazine derivatives with various biological targets.

Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a) Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate (CAS: 1374144-48-5)

- Key Difference : A methylene linker (-CH₂-) separates the pyridine and piperazine rings, unlike the direct N–C bond in the target compound.

b) Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: 1289040-88-5)

- Key Difference : Methyl group at the 6-position and bromine at the 5-position on the pyridine ring.

- Impact : Steric hindrance from the methyl group reduces reactivity in coupling reactions, while bromine positioning alters electronic effects (e.g., electron-withdrawing influence) .

c) Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate

- Key Difference: Cyano (-CN) group at the 3-position and bromine at the 5-position.

- Impact: The electron-withdrawing cyano group enhances electrophilicity at the 2-position, facilitating nucleophilic attack but reducing stability under acidic conditions .

Variations in the Piperazine Substituent

a) Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)

- Key Difference : Piperidine ring replaces the pyridine moiety.

b) Tert-butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate

- Key Difference : Benzyl group on the piperidine ring.

Functional Group Modifications

a) Tert-butyl 4-(3-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate (C18)

- Key Difference : Pyrazole ring at the 3-position of pyridine.

- Impact : Introduces hydrogen-bonding capability, improving solubility (predicted logS: -3.2) and target affinity in kinase inhibitors .

b) Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 840491-84-1)

Key Trends :

- Higher yields (69%) for the target compound compared to morpholine derivatives (60%) suggest tert-butyl carbamate’s superior leaving group ability in SNAr reactions .

- Copper-mediated couplings (e.g., for pyrazole derivatives) yield ~58–62%, reflecting moderate efficiency due to catalyst sensitivity .

Stability and Functional Utility

- Degradation in Simulated Gastric Fluid : Tert-butyl carbamate derivatives (e.g., 1a/1b in ) degrade under acidic conditions, implying that the target compound may require stabilization for oral drug formulations .

- Cross-Coupling Reactivity: Bromine at the 4-position enables efficient Suzuki couplings (e.g., with aryl boronic acids), whereas 5-bromo-3-cyano derivatives () favor Stille couplings due to electronic activation .

Biologische Aktivität

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (CAS: 1197294-80-6) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H20BrN3O2

- Molecular Weight : 342.24 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The compound features a piperazine ring, which is commonly associated with various pharmacological activities.

Research indicates that compounds containing piperazine moieties often interact with multiple biological targets, including receptors and enzymes involved in various signaling pathways. This compound may exhibit:

- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, suggesting a potential role in cancer therapy.

- Anticonvulsant Properties : The piperazine structure is linked to anticonvulsant effects, possibly through modulation of neurotransmitter systems .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that related piperazine derivatives exhibited significant antiproliferative activity against colon carcinoma cells. The structure-activity relationship (SAR) analysis indicated that substituents on the piperazine ring significantly influence the potency of these compounds .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | HCT-15 | 1.61 ± 1.92 | |

| Compound B | Jurkat | <1.00 | |

| This compound | TBD | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant properties of similar piperazine derivatives were assessed using the maximal electroshock seizure (MES) test. Results indicated that certain structural modifications led to enhanced protective effects against seizures. While specific data for this compound is still emerging, its structural analogs have shown promising results .

Case Study 1: Anticancer Efficacy

In a study involving a series of piperazine derivatives, one analog demonstrated an IC50 value significantly lower than standard treatments like doxorubicin when tested against human liver carcinoma (HepG2) cells. The presence of electron-donating groups was crucial for enhancing activity . This suggests that this compound may also possess similar properties.

Case Study 2: Neurological Applications

A related compound was tested for its ability to inhibit specific neurotransmitter reuptake mechanisms, which could lead to anticonvulsant effects. The findings pointed towards a potential application in treating epilepsy or other seizure disorders .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution. A method with high reproducibility involves reacting tert-butyl piperazine-1-carboxylate with 4-bromo-2-chloropyridine in 1,4-dioxane using potassium carbonate (K₂CO₃) as a base under reflux (110°C) for 4–12 hours. Yields range from 78% to 88.7%, with purification via silica gel chromatography (hexane:ethyl acetate gradients) . Key parameters include stoichiometric ratios (1:1.5 for the bromo-chloro substrate to piperazine derivative) and moisture-free conditions to prevent Boc-group hydrolysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirms regioselective substitution on the pyridine/piperazine rings.

- LCMS : Validates molecular weight (e.g., observed [M+H-100]+ at m/z 243 for loss of the Boc group) .

- X-ray diffraction : Resolves crystal structure and confirms stereochemistry, as demonstrated for analogous piperazine derivatives .

- FT-IR : Identifies carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Q. How can researchers assess the compound’s purity and stability under varying experimental conditions?

- HPLC : Monitor purity (>99% achievable via column chromatography) .

- Thermal analysis (DSC/TGA) : Evaluate decomposition temperatures (typically >150°C for Boc-protected piperazines) .

- Stability tests : Store under inert atmosphere at –20°C to prevent Boc-group cleavage or bromine displacement.

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., unexpected coupling patterns) be resolved?

Contradictions may arise from rotational isomerism or impurities. Strategies include:

- Variable-temperature NMR : To detect dynamic rotational barriers in the piperazine ring .

- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations, especially for regiochemical assignments.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when halogen loss or substitution is suspected .

Q. What computational methods predict the compound’s reactivity in derivatization or catalytic coupling reactions?

- DFT calculations : Model charge distribution (e.g., electrophilic bromine at C4 of pyridine) to predict sites for Suzuki-Miyaura couplings .

- Molecular docking : Screen interactions with biological targets (e.g., prolyl-hydroxylase enzymes, as seen in structurally related inhibitors) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, N–H···N) to guide crystal engineering .

Q. What strategies enable functionalization of the piperazine ring for advanced applications?

- Nucleophilic substitution : Replace the Boc group with acyl or sulfonyl chlorides.

- Cross-coupling : Use the bromopyridine moiety for Pd-catalyzed couplings (e.g., with boronic acids) .

- Amidation : Introduce carbonyl groups via HOAt/EDCI-mediated reactions, as demonstrated for tertiary pharmacophore development .

Q. How can researchers analyze crystal packing and intermolecular interactions to optimize solid-state properties?

- Single-crystal X-ray diffraction : Resolve torsion angles (e.g., piperazine ring puckering) and hydrogen-bond networks .

- Hirshfeld fingerprint plots : Quantify contributions of H-bonding, halogen interactions, and van der Waals contacts to lattice stability .

Q. What experimental approaches evaluate the compound’s potential as a prolyl-hydroxylase or kinase inhibitor?

- Enzyme inhibition assays : Measure IC₅₀ values using hypoxia-inducible factor (HIF) stabilization assays, as seen in tert-butyl piperazine derivatives .

- Structure-activity relationship (SAR) studies : Modify the bromopyridine or piperazine moieties and compare binding affinities .

Methodological Notes

- Synthesis Optimization : Scale-up reactions require controlled addition of K₂CO₃ to prevent exothermic side reactions .

- Crystallography : Use SHELX programs for structure refinement, leveraging their robustness for small-molecule datasets .

- Biological Testing : Pair in vitro assays with molecular dynamics simulations to rationalize inhibitory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.